1-(6-Chloropyrazin-2-yl)piperidin-4-one
Overview
Description
“1-(6-Chloropyrazin-2-yl)piperidin-4-one” is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 . It is related to the compound “tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate” which has a molecular weight of 312.8 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: C1CN(CCC1=O)C2=CN=CC(=N2)Cl .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and crystal structure of related compounds, demonstrating applications in developing novel molecular architectures. For instance, the synthesis of complex molecules involving chloropyrazin and piperidin units has been reported, highlighting their potential in constructing materials with specific physical properties or biological activities. The crystal structure analysis of these compounds provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets (Li et al., 2015).
Biological Activity
- Research into the biological activities of compounds featuring the chloropyrazin and piperidin scaffold has shown promising results. These studies have explored their fungicidal, antiviral, and antibacterial potentials, suggesting their applicability in developing new therapeutic agents. For example, some derivatives have demonstrated significant activities against tobacco mosaic virus, highlighting their potential as antiviral agents (Li et al., 2015).
Material Science Applications
- The unique chemical structures of chloropyrazin and piperidin derivatives make them suitable for applications in material science, such as corrosion inhibitors for metals. These compounds can form protective films on metal surfaces, significantly reducing corrosion rates. This application is vital for extending the life of metal components in various industrial and marine environments (Olasunkanmi et al., 2018).
Analgesic Agents
- The design, synthesis, and biological evaluation of derivatives as analgesic agents have been a significant area of research. Some studies focus on the modification of the core structure to enhance analgesic properties, providing a foundation for the development of new pain management solutions (Aggarwal et al., 2020).
Properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSUTHSCXIQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510222 | |
Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80959-07-5 | |
Record name | 1-(6-Chloropyrazin-2-yl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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